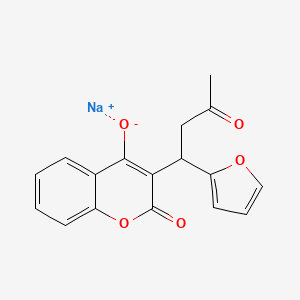
Fumasol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumasol is a chemical compound primarily used as a soil fumigant. It is known for its effectiveness in controlling soil-borne pests and pathogens, making it a valuable tool in agriculture. The active ingredient in this compound is metam sodium, which decomposes in the soil to produce methyl isothiocyanate, a potent biocide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metam sodium involves the reaction of carbon disulfide with methylamine, followed by oxidation. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium.
Catalysts: Often, no catalyst is required, but sometimes mild bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of metam sodium follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or crystallization.
Packaging: The final product is packaged in liquid form for ease of application.
Análisis De Reacciones Químicas
Types of Reactions
Fumasol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, metam sodium hydrolyzes to form methyl isothiocyanate.
Oxidation: Metam sodium can be oxidized to form various sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with metam sodium under mild conditions.
Major Products
Methyl isothiocyanate: The primary product of hydrolysis.
Sulfur-containing compounds: Products of oxidation reactions.
Substituted derivatives: Products of substitution reactions.
Aplicaciones Científicas De Investigación
Fumasol has a wide range of applications in scientific research, including:
Agriculture: Used as a soil fumigant to control pests and pathogens.
Biology: Studied for its effects on soil microbiota and plant health.
Medicine: Investigated for potential antimicrobial properties.
Industry: Used in the synthesis of other chemicals and as a biocide in various industrial processes.
Mecanismo De Acción
The mechanism of action of Fumasol involves the release of methyl isothiocyanate upon hydrolysis. Methyl isothiocyanate is a potent biocide that disrupts cellular processes in pests and pathogens. It targets proteins and enzymes, leading to cell death. The pathways involved include:
Protein denaturation: Methyl isothiocyanate reacts with thiol groups in proteins, leading to their denaturation.
Enzyme inhibition: It inhibits key enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Fumasol is often compared with other soil fumigants such as:
Methyl bromide: A highly effective fumigant but with significant environmental and health concerns.
Chloropicrin: Another soil fumigant with a broader spectrum of activity but more toxic.
Telone (1,3-dichloropropene): Effective against nematodes but less effective against fungi and bacteria.
This compound is unique in its relatively lower toxicity and environmental impact compared to methyl bromide and chloropicrin, making it a preferred choice in many agricultural applications.
Conclusion
This compound, with its active ingredient metam sodium, is a versatile and effective soil fumigant. Its synthesis, chemical reactions, and applications make it a valuable compound in agriculture, biology, medicine, and industry. Its mechanism of action and comparison with similar compounds highlight its unique properties and advantages.
Propiedades
Número CAS |
34490-93-2 |
|---|---|
Fórmula molecular |
C17H13NaO5 |
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1 |
Clave InChI |
SVFRZMWUJFQZQP-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Números CAS relacionados |
117-52-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















